molecular formula C20H15N3 B8120564 N-phenyl-2-phenyliminoindol-3-amine

N-phenyl-2-phenyliminoindol-3-amine

Cat. No.: B8120564
M. Wt: 297.4 g/mol
InChI Key: LABGTOMLTAIIPU-UHFFFAOYSA-N
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Description

N-phenyl-2-phenyliminoindol-3-amine is a synthetically derived indole derivative of significant interest in advanced organic synthesis and methodological development. This compound is characterized by its specific imino and amine substituents on the indole core, a scaffold renowned for its prevalence in medicinal chemistry. The indole structure is a fundamental building block in numerous natural products and pharmaceuticals, facilitating diverse interactions with biological macromolecules . Researchers utilize this and related 3-aminoindole structures as key intermediates for constructing more complex heterocyclic frameworks, such as those explored in spirocyclic systems . The compound's structure has been confirmed through crystallographic studies, underscoring its reliability as a well-defined chemical entity for research . Its primary research value lies in its application in C-H bond functionalization studies and as a precursor in the synthesis of novel compounds with potential biological activity. The broader class of indole derivatives demonstrates a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities, making them privileged structures in drug discovery campaigns . This product is intended for use in a controlled laboratory environment by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-phenyl-2-phenyliminoindol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGTOMLTAIIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions Involving Indole Intermediates

A primary route to N-phenyl-2-phenyliminoindol-3-amine involves condensation between indole derivatives and substituted anilines. For example, 3-aminoindole can react with phenyl isocyanate or phenylimino reagents under acidic or basic conditions. In pyrimidine-amine syntheses, direct condensation of anilines with halogenated heterocycles (e.g., 2-chloropyrimidines) using strong bases like potassium tert-butoxide achieves high yields. Adapting this approach, 2-haloindole derivatives (e.g., 2-chloroindole) could undergo nucleophilic aromatic substitution with phenylimino-aniline precursors.

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reaction rates by stabilizing transition states.

  • Catalyst choice : Strong bases (e.g., NaH, KOtBu) or Lewis acids (e.g., ZnCl₂) facilitate deprotonation and intermediate formation.

  • Temperature control : Reactions often proceed at −20°C to 30°C to minimize side reactions.

Transition Metal-Catalyzed Coupling

Palladium or copper-catalyzed cross-coupling reactions offer a modular approach. For instance, Suzuki-Miyaura coupling could link indole boronic acids to phenylimino halides. However, the search results highlight the efficacy of base-catalyzed condensations over transition metal methods for related amines, as they avoid costly catalysts and simplify purification.

Optimization of Reaction Conditions

Solvent and Base Optimization

In pyrimidine-amine synthesis, tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic amines and halogenated heterocycles. Similarly, indole derivatives may require solvents with high polarity. Base strength critically impacts yield: potassium tert-butoxide (3.5–4.5 equivalents) achieves >70% yield in pyrimidine systems, whereas weaker bases (e.g., K₂CO₃) result in incomplete conversion.

Table 1: Comparative Analysis of Base Efficacy in Analogous Systems

BaseSolventTemperature (°C)Yield (%)Purity (%)
KOtBuTHF−20 to 3080–9098
NaOtBuDMF0–2575–8595
NaOHToluene25–5060–7090

Stepwise vs. One-Pot Synthesis

The provided patents emphasize one-pot condensations for pyrimidine-amines, reducing intermediates and costs. For indole derivatives, a two-step approach may be necessary:

  • Indole functionalization : Introduce a leaving group (e.g., Cl, Br) at the 2-position.

  • Nucleophilic substitution : React with phenylimino-aniline under basic conditions.

Purification and Characterization

Isolation Techniques

Crystallization and column chromatography are standard for indole derivatives. In pyrimidine systems, aqueous workups (e.g., sodium chloride solution) efficiently remove unreacted starting materials. For This compound , mixed-solvent recrystallization (e.g., ethyl acetate/hexane) could enhance purity.

Spectroscopic Validation

1H-NMR and LC-MS are critical for confirming structure. Peaks corresponding to indole protons (δ 6.8–7.5 ppm), phenylimino groups (δ 7.5–8.5 ppm), and amine protons (δ 9.0–10.0 ppm) should be observed.

Challenges and Limitations

  • Regioselectivity : Competing reactions at indole positions 1 and 3 may require directing groups.

  • Steric hindrance : Bulky substituents on phenylimino groups can reduce reaction rates.

  • Scale-up : Exothermic reactions necessitate careful temperature control in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-phenyliminoindol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine-substituted indoles.

Scientific Research Applications

N-phenyl-2-phenyliminoindol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-phenyliminoindol-3-amine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation . The specific pathways and targets depend on the particular application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Applications/Properties References
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Polyimide monomer synthesis
1-(3-(1H-Indol-2-yl)phenyl)-N-phenethylpiperidin-4-amine Indole + piperidine Phenethyl, phenyl p97 ATPase inhibition
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Indole + pyrimidine Fluoro, methoxy, nitro Medicinal chemistry (anticancer leads)
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole + phenylamide Amide, phenyl Low toxicity (no known hazards)
2-Methyl-3-amino-3-phenylisoindol-1-one Isoindolone Methyl, phenyl Stereospecific synthesis (R-configuration)

Physicochemical Properties

  • Solubility : Nitro and fluoro groups () reduce aqueous solubility but enhance lipid membrane permeability.
  • Thermal Stability : Phthalimide derivatives () exhibit superior thermal stability (>300°C) due to aromatic stacking, unlike amine-linked indoles .

Q & A

Q. What are the standard synthetic routes for N-phenyl-2-phenyliminoindol-3-amine, and what catalytic systems are commonly employed?

The synthesis typically involves multi-step reactions, including reductive amination or palladium-catalyzed cross-coupling. For example, palladium catalysts (e.g., Pd/NiO) under hydrogen atmospheres are effective for imine formation, with solvents like DMF or toluene used at controlled temperatures (25–100°C). Reaction yields can exceed 90% under optimized conditions, as demonstrated in analogous indole-based amine syntheses .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry. High-resolution data (≤1.0 Å) is critical for resolving positional disorder, especially in aromatic systems like indole derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon connectivity, particularly distinguishing imino (C=N) and aromatic signals.
  • HRMS : For exact mass verification (e.g., resolving isotopic patterns of halogens if present).
  • FT-IR : To identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up this compound production?

Systematic optimization involves:

  • Catalyst screening : Testing Pd, Cu, or Ni catalysts for efficiency and cost.
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require inert atmospheres.
  • Temperature gradients : Stepwise heating (e.g., 50°C for initiation, 80°C for completion) minimizes side reactions. Contradictions in reported yields (e.g., 70–95%) often stem from trace moisture or oxygen sensitivity, necessitating rigorous anhydrous conditions .

Q. What strategies resolve discrepancies in biological activity data across studies?

Inconsistent bioactivity (e.g., IC₅₀ variations in anticancer assays) may arise from:

  • Purity differences : HPLC-grade purity (>98%) is critical; impurities like unreacted intermediates can skew results.
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times impact potency.
  • Solubility factors : Use of DMSO vs. aqueous buffers alters compound bioavailability. Validate results via orthogonal assays (e.g., fluorescence-based vs. MTT) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

SAR frameworks should:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to assess effects on π-π stacking with biological targets.
  • Vary indole positions : Substitute C3 or N1 of the indole core to probe steric and electronic influences.
  • Employ docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for kinases or GPCRs, followed by in vitro validation .

Q. What advanced analytical methods address crystallographic twinning or poor diffraction in this compound?

For twinned crystals:

  • SHELXD : Utilizes dual-space algorithms to solve structures from incomplete data.
  • High-resolution synchrotron data : Resolves ambiguities in electron density maps.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, C-H···π) contributing to packing defects .

Methodological Notes

  • Synthetic Protocols : Always include a degassing step (N₂/Ar purge) for Pd-catalyzed reactions to prevent oxidation .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .
  • Biological Assays : Pre-screen compounds for cytotoxicity in non-target cells (e.g., HEK293) to establish selectivity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.